5-chloro-2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol
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Overview
Description
5-chloro-2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a chloro group and a dichlorophenyl group attached to a phenol ring through an imine linkage. It is used in various scientific research applications due to its interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol typically involves the condensation reaction between 5-chloro-2-aminophenol and 2,4-dichlorobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The chloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenols or amines.
Scientific Research Applications
5-chloro-2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the formulation of various chemical products, including disinfectants and preservatives.
Mechanism of Action
The mechanism of action of 5-chloro-2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and proteins, interfering with their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(2,4-dichlorophenoxy)phenol: Similar structure but with a phenoxy linkage instead of an imine.
5-chloro-2-[(E)-[(1-ethyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]amino]phenol: Contains a tetrahydroquinoline moiety.
Uniqueness
5-chloro-2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol is unique due to its imine linkage and the presence of multiple chloro groups, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antimicrobial activity make it a valuable compound in scientific research.
Properties
Molecular Formula |
C13H8Cl3NO |
---|---|
Molecular Weight |
300.6 g/mol |
IUPAC Name |
5-chloro-2-[(2,4-dichlorophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-2-1-8(11(16)5-9)7-17-12-4-3-10(15)6-13(12)18/h1-7,18H |
InChI Key |
DXJHZLKDTQBGEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NC2=C(C=C(C=C2)Cl)O |
Origin of Product |
United States |
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